6,8-Diazaspiro[4.5]decane-7,9-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-diazaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMZGORRAHIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Systematics of 6,8 Diazaspiro 4.5 Decane 7,9 Dione
Definitive IUPAC Naming and Chemical Registry Systematics
The compound 6,8-Diazaspiro[4.5]decane-7,9-dione is a bicyclic molecule featuring a spiro fusion between a cyclopentane (B165970) ring and a piperidine-2,4-dione ring. The nomenclature precisely dictates the arrangement of atoms within this framework. The "[4.5]" in the name indicates the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, the cyclopentane ring has four carbons, and the piperidine (B6355638) ring has five. The "6,8-diaza" prefix specifies that nitrogen atoms replace carbon atoms at the 6th and 8th positions of the decane (B31447) skeleton, and the "-7,9-dione" suffix indicates the presence of carbonyl groups at the 7th and 9th positions.
While this specific isomer is indexed by some chemical suppliers, its presence in major chemical databases like PubChem under this exact name is not prominent, suggesting it may be a novel or less-studied compound. One commercial source lists the CAS number 1342422-61-0 for this compound, however, this number has also been associated with a different IUPAC name in other contexts, highlighting the need for careful verification of structural identity.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 1342422-61-0 (potential) |
Positional and Skeletal Isomerism within Diazaspiro[4.5]decane Frameworks
The diazaspiro[4.5]decane-dione core allows for a considerable number of positional isomers, where the nitrogen atoms and carbonyl groups are located at different positions on the heterocyclic ring. This isomerism plays a crucial role in defining the molecule's shape, reactivity, and biological activity.
Positional Isomerism: The relative positions of the two nitrogen atoms and two carbonyl groups in the six-membered ring lead to various isomers. For instance, moving the nitrogen atoms to the 1 and 3 positions relative to the spiro center results in 1,3-diazaspiro[4.5]decane-2,4-dione, a well-characterized compound. Other examples include 6,9-diazaspiro[4.5]decane-7,10-dione and 7,9-diazaspiro[4.5]decane-6,8-dione. Each of these isomers possesses a unique substitution pattern and, consequently, distinct chemical properties.
The following interactive table showcases several positional isomers of diazaspiro[4.5]decane-dione, highlighting the diversity achievable through simple atomic rearrangement.
| Isomer Name | CAS Number | Molecular Formula |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 702-62-5 | C₈H₁₂N₂O₂ |
| 6,9-Diazaspiro[4.5]decane-7,10-dione | 90392-32-8 | C₈H₁₂N₂O₂ |
| 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | C₉H₁₃NO₂ |
| 7-Azaspiro[4.5]decane-6,8-dione | Not Available | C₉H₁₃NO₂ |
| 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride | 2379797-60-9 | C₈H₁₃ClN₂O₂ |
Skeletal Isomerism: Beyond the placement of heteroatoms and functional groups, the fundamental carbon skeleton can also vary. This type of isomerism involves a different arrangement of the carbon chain. Within the context of spiro[4.5]decane systems, skeletal isomerism can be introduced by altering the size of the rings. For example, a spiro[3.5]nonane or a spiro[4.6]undecane framework would represent skeletal isomers of the spiro[4.5]decane core. Furthermore, substitution of the carbon atoms in the rings with other heteroatoms, such as oxygen to form oxaspiro compounds like 6,10-dioxaspiro[4.5]decane-7,9-dione, also falls under the broad definition of skeletal isomerism.
Relationship to Related Heterocyclic Systems: Diketopiperazines and Hydantoins
The structural features of this compound place it in close relation to two well-known classes of heterocyclic compounds: diketopiperazines and hydantoins.
Diketopiperazines: These are six-membered rings containing two nitrogen atoms and two carbonyl groups, formally derived from the cyclization of two amino acids. nih.gov The core of this compound is a piperazine-2,4-dione, which is a constitutional isomer of the more common 2,5-diketopiperazine ring. Research has demonstrated the synthesis of spiro-2,5-diketopiperazines, highlighting the structural analogy. nih.govacs.org The key difference lies in the relative positions of the nitrogens and carbonyls. In 2,5-diketopiperazines, the carbonyls are at positions 2 and 5, whereas in the core of this compound, they are at positions 2 and 4 (or 7 and 9 in the full spirocyclic nomenclature). This distinction in the arrangement of amide bonds influences the ring conformation and the potential for intermolecular interactions.
Hydantoins: Hydantoin (B18101), or imidazolidine-2,4-dione, is a five-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups. The 1,3-diazaspiro[4.5]decane-2,4-dione isomer is, in fact, a spiro-fused hydantoin, often referred to as a spirohydantoin. nih.gov For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is described as a method for producing N-1 monosubstituted spiro carbocyclic hydantoins. This demonstrates a direct structural and synthetic link. While this compound contains a six-membered dinitrogen-dione ring, its isomeric relationship with spirohydantoins is significant. The synthetic strategies and chemical reactivity of these spiro-fused systems often share common principles. For example, a study has shown that spirohydantoins and spiro-2,5-diketopiperazines can be synthesized from a common resin-bound amino ester intermediate, underscoring their close chemical relationship. nih.govacs.org
Synthetic Methodologies for 6,8 Diazaspiro 4.5 Decane 7,9 Dione and Its Analogs
Foundational Synthesis of the 6,8-Diazaspiro[4.5]decane-7,9-dione Core
The construction of the fundamental this compound framework can be achieved through several synthetic strategies. These methods primarily focus on the efficient formation of the heterocyclic ring system attached to a cyclopentane (B165970) moiety via a spiro-carbon.
Cyclocondensation Reaction Approaches
A prevalent and direct method for synthesizing the this compound core involves the cyclocondensation of a suitable dicarboxylic acid derivative with a nitrogen-containing species. One documented approach utilizes the reaction of 1,1-cyclopentanedicarboxylic acid with urea (B33335). google.com This reaction is typically carried out at elevated temperatures, ranging from 150-200 °C, with a molar ratio of the dicarboxylic acid to urea between 1:1.1 and 1:1.6. google.com The reaction proceeds for a duration of 0.5 to 2 hours. google.com The resulting crude product is then purified by recrystallization from ethanol (B145695) in the presence of activated carbon to yield the desired white crystalline this compound. google.com This method offers high yields, reported to be between 80.1% and 89.5%. google.com
Another related approach involves the synthesis of the analogous 6,10-dioxaspiro[4.5]decane-7,9-dione, which serves as a key intermediate. This is achieved through the reaction of cyclopentanone (B42830) with malonic acid in the presence of acetic anhydride (B1165640) and a catalytic amount of strong sulfuric acid. mdpi.com This intermediate can then potentially be converted to the diaza-analog, although the direct conversion is not explicitly detailed in the provided sources.
Multistep Reaction Sequences and Optimization
Optimization of reaction conditions is crucial for maximizing yield and purity. For the urea-based synthesis of this compound, parameters such as reaction temperature and molar ratios of reactants have been optimized to achieve high yields. google.com For instance, reacting 1,1-cyclopentanedicarboxylic acid with urea at 160-170 °C for one hour resulted in a yield of 89.5%. google.com A similar reaction at 170-180 °C for the same duration yielded 84.6%. google.com
Directed Synthesis of Substituted this compound Derivatives
The therapeutic potential and material properties of this compound can be fine-tuned by introducing various functional groups onto the core structure.
N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)
The nitrogen atoms of the hydantoin (B18101) ring are common sites for functionalization. N-alkylation and N-acylation can be used to introduce a wide range of substituents, thereby modulating the compound's properties. The synthesis of N-1 monosubstituted hydantoins can be challenging due to the higher reactivity of the N-3 position. mdpi.com However, methods have been developed to achieve selective N-1 substitution. mdpi.com For instance, selective deprotection of a doubly Boc-protected 2,7-diazaspiro[4.5]decane has been used to access the mono-Boc protected derivative, which can then be further functionalized. researchgate.net
The synthesis of 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione demonstrates a simple N-alkylation. sigmaaldrich.com While the specific synthetic details are not provided in the search results, this compound highlights the introduction of a methyl group at one of the nitrogen atoms.
Functionalization at Spiro and Peripheral Carbons
Modification of the spirocyclic core at positions other than the nitrogen atoms allows for further diversification of the molecular structure. For example, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through an intramolecular Schmidt reaction of ketones and alkyl azides. mdpi.com More recently, a diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins, using a combination of photocatalysis and organocatalysis, has been developed to produce these compounds. mdpi.com
Furthermore, the synthesis of various derivatives of the related 6,10-dioxaspiro[4.5]decane-7,9-dione showcases functionalization at the carbon adjacent to the carbonyl groups. This includes the preparation of 8-(substituted-benzylidene) derivatives through reaction with various benzaldehydes. mdpi.com Examples include 8-(2-chlorobenzylidene)-6,10-dioxaspiro(4.5)decane-7,9-dione and 8-(2-thienylmethylene)-6,10-dioxaspiro(4.5)decane-7,9-dione. sigmaaldrich.comsigmaaldrich.com
Ring Expansion and Contraction Methodologies
The construction of the this compound scaffold can be conceptually approached through ring expansion or contraction of suitable precursors. While direct examples for this specific spiro-hydantoin are not extensively documented, the principles of these methodologies are well-established in organic synthesis.
Ring expansion strategies could involve, for instance, the expansion of a smaller spirocyclic system or the expansion of one of the rings in a precursor molecule. For example, a Beckmann or a similar rearrangement of a suitably functionalized spiro[3.5]nonane derivative could potentially lead to the desired caprolactam-fused hydantoin system.
Conversely, ring contraction methodologies offer another plausible synthetic route. A potential, though less common, approach could involve the Favorskii rearrangement of a larger, appropriately substituted spirocyclic α-halo ketone. Another theoretical ring contraction approach could be the Wolff rearrangement of a spirocyclic α-diazo ketone, leading to a contracted ring system that could then be further elaborated into the target hydantoin.
Chemo-, Regio-, and Stereoselective Synthetic Approaches
The synthesis of substituted 6,8-diazaspiro[4.5]decane-7,9-diones presents challenges in controlling chemo-, regio-, and stereoselectivity, particularly when introducing substituents on the hydantoin ring or the cyclohexane (B81311) ring.
Chemoselectivity: In the synthesis of N-substituted spirohydantoins, the differential reactivity of the two nitrogen atoms in the hydantoin ring is a key consideration. For instance, in the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, direct alkylation is often not feasible for the N-1 position without prior protection of the more nucleophilic N-3 position. The N-3 nitrogen is more activated due to the two adjacent carbonyl groups, making it more susceptible to electrophilic attack.
Regioselectivity: The regioselectivity of reactions involving the hydantoin ring is a critical aspect. For example, in the reaction of fused 1H-pyrrole-2,3-diones with thiourea, a regiodivergent synthesis can lead to the formation of both spiro-fused thiohydantoins and pseudothiohydantoins. beilstein-journals.orgresearchgate.net The reaction conditions can sometimes be tuned to favor one regioisomer over the other. Similarly, the N1-ribosylation of hydantoin has been shown to be regioselective, yielding the contracted uridine (B1682114) analog, N1-hydantoinyl-ribose. rsc.org
Stereoselectivity: The stereoselective synthesis of spirohydantoins is crucial for developing enantiomerically pure therapeutic agents. Asymmetric synthesis of spiro-dihydropyrans has been achieved with high stereoselectivity (up to 97% ee) using a cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction. nih.gov In the context of spiro-2-chalcogenimidazolones, [4+2]-cycloaddition reactions of 1,3-dienes to 5-methylidene-substituted imidazolones have been shown to proceed stereoselectively. mdpi.comnih.gov These examples highlight the potential for developing stereoselective syntheses for this compound and its derivatives.
A study on the synthesis of N-1', N-3'-disubstituted spirohydantoins as anticonvulsants demonstrated that the biological activity is dependent on the nature and position of the substituents, underscoring the importance of selective synthetic methods. nih.gov
Novel Synthetic Protocols and Catalyst Development
The development of novel synthetic protocols and efficient catalysts is essential for the practical synthesis of complex molecules like this compound. While specific catalysts for the direct synthesis of this compound are not widely reported, developments in related areas offer promising avenues.
A straightforward and scalable synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed, which could potentially be adapted for the synthesis of the target dione (B5365651). researchgate.net
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has seen significant advancements, including the use of various catalysts to improve yields and broaden the substrate scope. researchgate.net The development of catalysts for similar MCRs could be applied to the synthesis of spiro-dihydropyrimidines and related structures. For instance, a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione has been developed for the synthesis of novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org
The synthesis of a close analog, 8-azaspiro[4.5]decane-7,9-dione, has been reported through a direct reaction of 1,1-cyclopentanedicarboxylic acid (referred to as 1,1-pentamethylene oxalic acid in the patent) and urea at elevated temperatures. google.com This method provides a simple and potentially scalable route to the core spiro-dione structure.
Chemical Reactivity and Transformation Pathways of 6,8 Diazaspiro 4.5 Decane 7,9 Dione
Reactions Involving the Imide Functionality
The hydantoin (B18101) core of 6,8-diazaspiro[4.5]decane-7,9-dione contains two amide-like linkages, with the nitrogen atoms exhibiting different reactivity profiles. The N-H protons are acidic, and the carbonyl groups are susceptible to nucleophilic attack.
Nucleophilic Substitution and Addition Reactions
The carbonyl carbons of the imide group are electrophilic and can be attacked by nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the general behavior of 5,5-disubstituted hydantoins.
Nucleophilic attack can lead to ring-opening of the hydantoin. For instance, hydrolysis with strong bases like sodium hydroxide (B78521) would lead to the formation of a salt of 1-amino-1-carboxamidocyclopentane.
| Nucleophile | Reagent/Conditions | Product Type |
| Hydroxide | NaOH (aq), Heat | 1-Amino-1-carboxamidocyclopentane salt |
| Alkoxides | NaOR, ROH, Heat | Ester of 1-amino-1-carboxamidocyclopentane |
| Amines | R-NH2, Heat | N-substituted 1-amino-1-carboxamidocyclopentane |
This table represents plausible reactions based on the general reactivity of hydantoins.
Electrophilic Attack on Nitrogen Centers
The nitrogen atoms of the hydantoin ring can act as nucleophiles, particularly after deprotonation. The N3-proton is generally more acidic than the N1-proton and can be selectively removed with a suitable base, allowing for subsequent alkylation or acylation at this position.
Alkylation at the N3 position is a common transformation for hydantoin derivatives. This can be achieved using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Table of N-Alkylation Reactions of Hydantoin Derivatives
| Electrophile | Base | Solvent | Product |
| Alkyl Halide (e.g., CH₃I, BrCH₂CO₂Et) | NaH | DMF | N3-Alkyl-6,8-diazaspiro[4.5]decane-7,9-dione |
| Alkyl Halide (e.g., CH₃I, BrCH₂CO₂Et) | K₂CO₃ | Acetone | N3-Alkyl-6,8-diazaspiro[4.5]decane-7,9-dione |
This table is based on general procedures for the N-alkylation of hydantoins.
Modifications of the Carbocyclic Ring System
The cyclopentane (B165970) ring of this compound is a saturated carbocycle and generally less reactive than the hydantoin ring. Modifications typically require functionalization of the ring prior to its incorporation into the spiro-hydantoin structure or harsh reaction conditions to activate the C-H bonds.
However, synthetic strategies can be envisioned where functional groups are introduced onto the cyclopentane ring. For example, starting from a functionalized cyclopentanone (B42830), such as a cyclopentanone with a pendant ester or haloalkyl group, would yield a spirohydantoin with a modifiable side chain on the carbocyclic ring.
Redox Reactions and their Synthetic Utility (e.g., Oxidation, Reduction)
The redox chemistry of this compound offers pathways to other heterocyclic systems.
Reduction: The carbonyl groups of the hydantoin ring can be reduced. The choice of reducing agent determines the outcome. Mild reducing agents like sodium borohydride (B1222165) can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a 4-hydroxy-imidazolidin-2-one derivative. acs.orgnih.gov More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the complete reduction of both carbonyl groups to methylenes, resulting in the formation of 6,8-diazaspiro[4.5]decane.
Table of Reduction Reactions of Hydantoins
| Reducing Agent | Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, rt | 4-Hydroxy-6,8-diazaspiro[4.5]decan-7-one |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Reflux | 6,8-Diazaspiro[4.5]decane |
This table illustrates the expected products based on the known reactivity of hydantoins with these reducing agents. acs.orgnih.gov
Oxidation: The oxidation of the cyclopentane ring would require potent oxidizing agents and is not a common transformation for this class of compounds under typical laboratory conditions. The hydantoin ring is generally stable to oxidation. However, in biological contexts, related spirodihydantoin structures can be formed through the oxidation of uric acid.
Derivatization Strategies and Structure Activity Relationship Sar Exploration
Rational Design Principles for Novel 6,8-Diazaspiro[4.5]decane-7,9-dione Analogs
The rational design of novel analogs of this compound is a multifaceted process that leverages computational and experimental techniques to optimize therapeutic potential. A primary approach involves identifying a biological target and utilizing its structural information to guide the design of complementary ligands. For instance, in the development of analogous spirocyclic compounds as receptor ligands, molecular docking and dynamic simulations are employed to predict binding affinities and modes. nih.gov
A key principle in the design of these analogs is the exploration of the chemical space around the core scaffold. This involves the introduction of various substituents at different positions of the spirocyclic system to modulate its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications are intended to enhance target affinity and selectivity, as well as to improve pharmacokinetic profiles.
For example, in the design of selective σ1 receptor ligands based on a 1-oxa-8-azaspiro[4.5]decane core, a series of derivatives were synthesized to explore the impact of different substituents on receptor affinity and selectivity. nih.gov This systematic approach allows for the establishment of a preliminary structure-activity relationship (SAR), which then informs the design of next-generation compounds with improved properties. The identification of a novel δ opioid receptor agonist chemotype from a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold through the screening of a focused chemical library further underscores the importance of exploring diverse chemical spaces. nih.gov
Influence of Substituent Nature and Position on Molecular Functionality
The nature and position of substituents on the this compound core profoundly influence the molecule's interaction with biological targets, thereby dictating its functional activity. The strategic placement of functional groups can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.
Research on analogous spirohydantoin systems has demonstrated the significance of substitutions on the hydantoin (B18101) ring. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights the ability to introduce substituents at the N-1 position, which can be a key modification point for tuning biological activity. mdpi.com The introduction of a bulky phenyl group at the 8-position of the spiro core also significantly influences the molecule's conformation and potential interactions with target proteins. mdpi.com
The following table summarizes the findings from studies on related spirocyclic compounds, illustrating the impact of various substituents on their biological activity. While not directly pertaining to this compound, these examples provide valuable insights into potential derivatization strategies.
| Compound Class | Substituent Modification | Effect on Molecular Function |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Variation of substituents on the azaspiro ring | Modulated affinity for σ1 receptors, with some analogs exhibiting nanomolar affinity. nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Screening of a focused library | Identification of a novel δ opioid receptor-selective agonist chemotype. nih.gov |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Methylation at N-1 and phenyl at C-8 | Provides a scaffold with potential for further functionalization and biological evaluation. mdpi.com |
| 8-(Benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives | Introduction of substituted benzylidene groups | Influences crystal packing and intermolecular interactions. mdpi.com |
These examples underscore the principle that even subtle changes to the substituent pattern can lead to significant alterations in molecular functionality. The systematic exploration of these modifications is crucial for the development of potent and selective therapeutic agents based on the this compound scaffold.
Development of Libraries of this compound Derivatives
The development of chemical libraries of this compound derivatives is a powerful strategy for the discovery of new bioactive molecules. These libraries, containing a large number of structurally related compounds, can be screened against a variety of biological targets to identify initial "hit" compounds.
The synthesis of such libraries often employs combinatorial chemistry techniques, which allow for the rapid generation of a diverse set of analogs from a common scaffold. For instance, a multi-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, which could be adapted for the parallel synthesis of a library of derivatives with variations at the N-1 and C-8 positions. mdpi.com
The screening of a G-protein coupled receptor (GPCR)-focused chemical library led to the identification of a novel δ opioid receptor agonist with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. nih.gov This success highlights the potential of screening libraries of spirocyclic compounds to uncover new chemotypes for challenging biological targets.
The following table provides examples of commercially available or synthetically accessible diazaspiro[4.5]decane derivatives that could form the basis for library development.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1342422-61-0 | C8H12N2O2 |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | 107447-22-3 | C9H14N2O2 |
| 9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione | Not Available | C11H18N2O2 |
| 6,9-Diazaspiro[4.5]decane-7,10-dione | 90392-32-8 | C8H12N2O2 |
| 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | C9H14N2O2 |
By systematically modifying the core this compound structure and building diverse chemical libraries, researchers can significantly increase the probability of discovering novel compounds with desired therapeutic activities.
Computational and Theoretical Studies of 6,8 Diazaspiro 4.5 Decane 7,9 Dione
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical investigations, particularly those utilizing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of spirocyclic compounds. For analogous systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations have been successfully used to determine optimized geometries and electronic properties. These calculations often involve various functionals and basis sets to accurately model the molecule's behavior.
In a typical DFT study on a related diazaspiro[4.5]decane system, the structural parameters (bond lengths, bond angles, and dihedral angles) are optimized. The resulting data provides a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms. Furthermore, the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a crucial parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
For instance, in the study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were instrumental in identifying the most stable conformation of the molecule. mdpi.com Similar quantum-chemical calculations are also applied to elucidate the structures of complex natural products containing diazaspiro[4.5]decane cores. elsevierpure.com
Conformational Analysis and Energetic Profiles of Spirocyclic Rings
The unique spirocyclic structure of 6,8-diazaspiro[4.5]decane-7,9-dione, where two rings are connected by a single common carbon atom, gives rise to distinct conformational possibilities. The cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms, while the dihydropyrimidine-dione ring also has its own conformational landscape.
Conformational analysis of related spirocyclic compounds, like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been performed using computational methods to determine the relative energies of different conformers. mdpi.com In that specific case, four favorable structures were identified based on the more stable conformations of the cyclohexane (B81311) ring (chair and twisted boat). mdpi.com The energy minima for these conformations were calculated, revealing the most stable three-dimensional arrangement of the molecule. mdpi.com
The energetic profile of the spirocyclic rings is crucial for understanding the molecule's flexibility and how it might interact with other molecules. The relative energies of different conformers can be tabulated to visualize the energy landscape.
| Conformation | Relative Energy (kJ/mol) |
|---|---|
| A | 9.43 |
| B | 0 |
| C | 26.08 |
| D | 30.83 |
This table is based on data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and serves as an illustrative example of the type of data generated in conformational analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For spirocyclic systems, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies is a common application of theoretical calculations.
The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict NMR chemical shifts. researchgate.net In the case of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, theoretical GIAO calculations predicted similar signals for different conformations when considering the hydantoin (B18101) and phenyl rings. mdpi.com However, for the cyclohexane ring, the calculations provided a more distinct estimation for different conformers. mdpi.com By comparing the predicted shifts with experimental NMR data, the most likely conformation in solution can be identified. mdpi.com
Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. These predictions help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds.
| Carbon Atom | Conformation A (ppm) | Conformation B (ppm) | Conformation C (ppm) | Conformation D (ppm) |
|---|---|---|---|---|
| C2 | 158.1 | 157.9 | 158.2 | 158.0 |
| C4 | 174.5 | 174.3 | 174.6 | 174.4 |
| C5 | 65.2 | 65.0 | 65.3 | 65.1 |
| C6,10 | 34.1, 34.5 | 33.9, 34.3 | 34.2, 34.6 | 34.0, 34.4 |
| C7,9 | 25.1, 25.4 | 24.9, 25.2 | 25.2, 25.5 | 25.0, 25.3 |
| C8 | 45.1 | 44.9 | 45.2 | 45.0 |
This table is a representative example based on data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and illustrates the nature of predicted spectroscopic data.
Molecular Modeling of Intermolecular Interactions
The way this compound interacts with itself and with other molecules is crucial for understanding its physical properties, such as its crystal packing and solubility. Molecular modeling techniques are used to study these intermolecular interactions, which are primarily driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.
The presence of two carbonyl groups and two N-H groups in the dihydropyrimidine-dione ring suggests that hydrogen bonding is a significant intermolecular interaction for this molecule. In the solid state, these molecules are likely to form extended networks through hydrogen bonds.
Studies on related oxaspirocyclic compounds, such as derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, have utilized single-crystal X-ray diffraction to experimentally determine their crystal structures. mdpi.com These studies have revealed the presence of various intra- and intermolecular hydrogen bonds, as well as π-π stacking interactions in derivatives containing aromatic rings. mdpi.com These experimental findings provide a valuable basis for validating and refining molecular models of intermolecular interactions in similar spirocyclic systems.
Theoretical Basis for Structural Rigidity and Conformation
The rigidity and preferred conformation of this compound are direct consequences of its spirocyclic nature and the electronic character of its constituent rings. The spiro linkage itself introduces a significant degree of rigidity to the molecule.
Theoretical calculations can quantify the energy barriers between different conformations, providing a measure of the molecule's conformational flexibility. A high energy barrier would indicate a more rigid structure, where the molecule is largely confined to a single conformation.
Molecular Mechanisms of Biological Activity and Target Engagement
Modulation of Specific Molecular Targets (e.g., Receptors, Enzymes)
While direct studies on 6,8-diazaspiro[4.5]decane-7,9-dione are limited, research on analogous structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione and diazatricyclodecane derivatives, has demonstrated a significant propensity for these scaffolds to modulate opioid receptors. nih.govunife.it These receptors, which are G-protein coupled receptors (GPCRs), are crucial in pain perception and mood regulation. nih.gov
Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta-opioid receptor (DOR). nih.govnih.gov This selectivity is noteworthy as DOR agonists are being investigated for their potential in treating neurological and psychiatric disorders. nih.gov Molecular docking and dynamics simulations have been employed to understand how these spiro compounds fit within the DOR binding pocket, suggesting that specific interactions are key to their activity. nih.gov
Furthermore, studies on diazatricyclodecane derivatives, which also share a core bicyclic amine structure, have shown high affinity and selectivity for the mu-opioid receptor (μOR). unife.itnih.gov For instance, N-propionyl-N-cinnamyl derivatives of 9,10-diazatricyclo[4.2.1.1(2,5)]decane exhibited high μ-receptor affinity. nih.gov These findings underscore the potential of the diazaspiro scaffold to be chemically modified to target specific opioid receptor subtypes.
Table 1: Opioid Receptor Affinity of Selected Diazaspiro and Related Compounds
| Compound | Target Receptor | Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 20 (indenylidenic-9,10-diazatricyclo[4.2.1.1(2,5)]decane derivative) | μ-opioid receptor | 50 | nih.gov |
| Compound 21 (fluorinated indenylidenic-9,10-diazatricyclo[4.2.1.1(2,5)]decane derivative) | μ-opioid receptor | 65 | nih.gov |
| Compound 53 (indolic derivative of 9,10-diazatricyclo[4.2.1.1(2,5)]decane) | μ-opioid receptor | 22 | nih.gov |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (general) | δ-opioid receptor | Submicromolar | nih.gov |
The binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) is a thermodynamic measure of the stability of the ligand-target complex. A lower Ki value indicates a higher affinity. The binding process is driven by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG). Favorable binding is characterized by a negative ΔG.
Binding kinetics, on the other hand, describes the rates of association (kon) and dissociation (koff) of the ligand and target. These rates determine how quickly a biological effect is initiated and how long it lasts. Molecular dynamics simulations can be employed to model these kinetic and thermodynamic parameters, providing insights into the binding and unbinding pathways of a ligand.
While the primary targets identified for diazaspiro compounds are receptors, their modulation of these receptors can, in turn, influence enzymatic activity. Opioid receptors, being GPCRs, transduce their signals through intracellular signaling cascades that involve enzymes. nih.gov
For example, the activation of Gi/o-coupled opioid receptors, such as the μ- and δ-opioid receptors, typically leads to the inhibition of adenylyl cyclase. biorxiv.org This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, the intracellular concentration of cAMP decreases, leading to a cascade of downstream cellular effects. biorxiv.org Therefore, agonists of these receptors, including potentially those with a this compound scaffold, would act as indirect inhibitors of adenylyl cyclase.
Conversely, the interaction with other receptor types could lead to the activation of different enzymatic pathways. The specific mechanism of enzyme modulation is therefore dependent on the receptor subtype being targeted and the nature of the ligand-receptor interaction (e.g., agonist versus antagonist).
Biochemical Pathways Influenced by Diazaspiro[4.5]decane-Dione Scaffolds (e.g., Neurotransmitter Synthesis Pathways)
The engagement of opioid receptors by diazaspiro[4.5]decane-dione analogs has significant implications for various biochemical pathways, most notably those involved in neurotransmission. The modulation of opioid receptors can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play critical roles in mood, reward, and pain.
A key area of contemporary research is the concept of "biased agonism" or "functional selectivity". nih.gov This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor. For opioid receptors, the two primary pathways are the G-protein signaling pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance. nih.govbiorxiv.org
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as DOR-selective agonists with low efficacy in recruiting β-arrestin 2. nih.gov This suggests a bias towards G-protein signaling, which is a highly desirable characteristic for the development of safer opioid analgesics. nih.govnih.gov This functional selectivity highlights the potential to fine-tune the biochemical sequelae of receptor activation through the chemical design of the diazaspiro scaffold.
Investigation of Receptor Selectivity and Affinity
The selectivity of a ligand for a specific receptor subtype is a critical determinant of its therapeutic potential and side-effect profile. As discussed, diazaspiro and related structures have shown remarkable selectivity for different opioid receptor subtypes.
Studies on diazatricyclodecane derivatives have demonstrated high selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors. unife.itnih.gov For instance, several synthesized compounds in one study exhibited nanomolar affinity for the μ-receptor while having negligible affinity for the δ- and κ-receptors. unife.it This selectivity is attributed to the specific structural features of the compounds and their complementary interactions with the binding pocket of the μ-receptor.
Conversely, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been identified as a novel δ-opioid receptor-selective agonist. nih.govnih.gov The most potent compound from this series was found to be selective for the DOR over a panel of 167 other GPCRs, indicating a high degree of specificity. nih.gov
The structure-activity relationship (SAR) studies that accompany these investigations are crucial for understanding the determinants of selectivity. For example, the nature and position of substituents on the spirocyclic core can dramatically influence both affinity and selectivity. nih.gov This allows for the rational design of new derivatives with tailored pharmacological profiles.
6,8 Diazaspiro 4.5 Decane 7,9 Dione As a Versatile Chemical Scaffold
Building Block for Advanced Heterocyclic Compounds
The utility of 6,8-diazaspiro[4.5]decane-7,9-dione as a foundational building block stems from its straightforward synthesis and the presence of multiple reactive sites that allow for further chemical modification. The parent scaffold, also known as 8-azaspiro[4.5]decane-7,9-dione, can be prepared through a direct condensation reaction. google.com One effective method involves the reaction of 1,1-cyclopentanedicarboxylic acid with urea (B33335) at elevated temperatures (150-200 °C), providing the target compound in high yield after recrystallization. google.com This simple and cost-effective synthesis makes the scaffold readily accessible for more complex synthetic endeavors.
Once formed, the scaffold serves as a template for constructing more elaborate heterocyclic structures. The nitrogen atoms of the dione (B5365651) ring are key handles for introducing a wide array of substituents. A notable example is the synthesis of 8-[4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione, where a complex functionalized butyl chain is attached to the nitrogen at position 8. uni.lu This demonstrates how the core scaffold can be integrated into larger, multi-component molecules designed for specific biological targets.
The reactivity of the this compound scaffold is not limited to N-alkylation. Based on the chemistry of analogous structures, other transformations can be anticipated. For instance, the active methylene (B1212753) group at the C5 position (adjacent to the two carbonyls) in the related 6,10-dioxaspiro[4.5]decane-7,9-dione readily participates in Knoevenagel-type condensation reactions with aldehydes. mdpi.com This suggests that the 6,8-diaza scaffold possesses similar potential for C-C bond formation, allowing for the attachment of various substituents and the construction of new ring systems.
| Reaction Type | Position(s) | Description | Example/Analogy |
|---|---|---|---|
| N-Alkylation | N6, N8 | Introduction of alkyl or aryl groups on the nitrogen atoms of the hydantoin (B18101) ring. | Synthesis of a complex indole-piperidine derivative. uni.lu |
| Knoevenagel Condensation | C5 | Reaction with aldehydes or ketones at the active methylene position between the carbonyls. | Observed in the analogous 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com |
Integration into Complex Molecular Architectures
The rigid spirocyclic nature of the diazaspiro[4.5]decane framework makes it an ideal component for building complex molecular architectures with well-defined three-dimensional shapes. Modern synthetic methods, particularly domino and multicomponent reactions, leverage such building blocks to rapidly generate molecular complexity from simple starting materials.
A prime example of this approach is the one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds through a palladium-catalyzed domino reaction. rsc.org In this process, unactivated yne-en-ynes react with aryl halides to form the spirocyclic core while simultaneously creating three new carbon-carbon bonds in a highly regioselective manner. rsc.org This highlights the capacity of the spiro[4.5]decane skeleton to direct complex bond-forming cascades, leading to intricate structures in a single, efficient step.
Furthermore, related spirodione compounds are known to participate in powerful multicomponent reactions. The analogous 6,10-dioxaspiro[4.5]decane-7,9-dione is utilized in domino Knoevenagel-Michael reactions to produce novel spirooxindole derivatives with high yields. This strategy involves the condensation of aldehydes and indoles with the spirodione, assembling complex products in one pot. The proven utility of this related scaffold strongly suggests that this compound could be similarly employed as a key component in a variety of multicomponent reactions to build diverse libraries of complex molecules.
Framework for Developing Molecular Probes and Research Tools
The well-defined and rigid geometry of the spiro[4.5]decane skeleton is particularly advantageous for the design of molecular probes and research tools that require precise orientation of functional groups for interaction with biological targets. This scaffold can serve as a rigid anchor for positioning pharmacophores and for attaching reporter moieties, such as radioisotopes for imaging.
A compelling demonstration of this principle is found in the development of radioligands for sigma-1 (σ1) receptors, which are targets for imaging tumors. Researchers have successfully synthesized a series of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.gov One of the most promising compounds, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was radiolabeled with Fluorine-18 to create [(18)F]5a, a potent radioligand for positron emission tomography (PET) imaging. nih.gov Biodistribution studies showed that this tracer accumulates in tumors, and this accumulation could be blocked by a known σ1 ligand, confirming specific binding. nih.gov The spirocyclic core is crucial for holding the benzyl (B1604629) group in the correct orientation for receptor binding while providing a stable framework for the radiolabel.
The this compound scaffold offers a similar, if not more versatile, framework for such applications. The presence of two nitrogen atoms in the hydantoin ring provides additional points for chemical modification, allowing for fine-tuning of properties like solubility, lipophilicity, and receptor affinity.
| Compound | Target | Affinity (Ki) | Selectivity (σ2/σ1) | Application | Key Finding |
|---|---|---|---|---|---|
| [(18)F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | 5.4 nM | 30-fold | PET Radioligand for Tumor Imaging | Demonstrated high uptake in human carcinoma and melanoma xenografts in mice. nih.gov |
Beyond radiolabeling, diazaspiro[4.5]decane scaffolds have been used to create chemical probes to study enzyme function. For example, derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one were developed as inhibitors of chitin (B13524) synthase, a key enzyme in fungi. nih.gov These compounds serve as valuable research tools for studying the enzyme's mechanism and for identifying potential new antifungal agents. nih.gov This further underscores the role of the diazaspiro[4.5]decane framework as a privileged structure for developing targeted molecular tools for biological and medicinal research.
Advanced Spectroscopic and Crystallographic Characterization of 6,8 Diazaspiro 4.5 Decane 7,9 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, HMBC, NOESY)
A thorough search for ¹H NMR, ¹³C NMR, and advanced 2D NMR data (such as HMBC and NOESY) specifically for 6,8-Diazaspiro[4.5]decane-7,9-dione did not yield any published spectra or detailed chemical shift assignments.
For related structures, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, extensive NMR studies have been performed. mdpi.com These analyses, employing a combination of 1D and 2D NMR techniques, have been crucial for the complete structural elucidation and conformational analysis of the molecule in solution. mdpi.com Such studies typically involve the use of deuterated solvents like DMSO-d₆. mdpi.com However, without experimental data for this compound itself, a similar detailed analysis is not possible at this time.
Infrared (IR) and Mass Spectrometry (MS) Applications
Specific infrared (IR) and mass spectrometry (MS) data for this compound are not available in the public domain.
In the characterization of analogous compounds like 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, IR spectroscopy has been used to identify key functional groups. mdpi.com For instance, characteristic absorption bands for N-H and C=O stretching vibrations in the amide groups are typically observed. mdpi.com High-resolution mass spectrometry (HRMS) has been employed to confirm the molecular formula of such related compounds. mdpi.com
X-ray Crystallography for Solid-State Structure and Conformation Analysis
No published single-crystal X-ray diffraction data for this compound could be located. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the spirocyclic system.
For comparison, the crystal structures of related oxaspirocyclic compounds, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, have been determined. mdpi.com These studies reveal detailed information about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com
Other Chromatographic and Analytical Techniques for Purity and Isolation
Information regarding the use of chromatographic techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) for the purification and purity assessment of this compound is not documented in available literature. Analytical techniques such as elemental analysis, which are standard for verifying the elemental composition of a synthesized compound, have also not been reported for this specific molecule. For related compounds, TLC is mentioned as a tool to monitor reaction progress. mdpi.com
Conclusion and Future Trajectories in 6,8 Diazaspiro 4.5 Decane 7,9 Dione Research
Summary of Current Academic Understandings
The core of current research on the 6,8-diazaspiro[4.5]decane-7,9-dione scaffold lies in the synthesis and pharmacological evaluation of its derivatives. While the parent compound itself is a known chemical entity, academic focus has primarily been on substituted analogues to explore and optimize their biological effects.
Synthesis and Chemical Properties: The synthesis of this compound derivatives often involves multi-step procedures. A common approach is the adaptation of the Strecker synthesis, starting from a suitable cycloalkanone. nih.govnih.gov This is typically followed by hydrolysis and N-cyanomethylation, leading to key intermediates which are then cyclized to form the desired spiro-dione ring system. nih.govnih.gov For instance, the synthesis of 6-aryl-6,9-diazaspiro-[4.5]decane-8,10-diones has been achieved by refluxing appropriate carboxylic acid derivatives with ethylenediamine (B42938) in dioxane. nih.gov Simpler, cost-effective methods are also being developed for related spiro hydantoins, aiming for high yields with minimal purification steps, which could be adapted for this scaffold. mdpi.com
Pharmacological Profile: Research has established that derivatives of this compound possess significant pharmacological activities, particularly as anticonvulsant agents. nih.govnih.gov Studies have also investigated their potential as analgesic and anti-inflammatory agents. researchgate.net
Anticonvulsant Activity: A key area of investigation has been the anticonvulsant properties of this class of compounds. In preclinical screening models, certain derivatives have demonstrated remarkable potency. For example, in a study evaluating 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, several compounds showed potent activity. Notably, all tested compounds in this series did not exhibit minimal motor impairment in neurotoxicity screens. nih.gov
| Compound | Anticonvulsant Screen | ED₅₀ (mmol/kg) | Potency vs. Phenobarbital | Potency vs. Ethosuximide |
| 6g | scPTZ | 0.0043 | ~14-fold more potent | ~214-fold more potent |
| 6e | MES | 0.019 | - | - |
| Phenobarbital (Reference) | scPTZ | 0.06 | - | - |
| Ethosuximide (Reference) | scPTZ | 0.92 | - | - |
| Diphenylhydantoin (Reference) | MES | 0.034 | - | - |
Data sourced from a 2014 study on new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. nih.gov
The broader family of spiro hydantoins, to which this compound belongs, is known for a wide range of therapeutic applications, including antidiabetic, anticancer, and antiarrhythmic activities, suggesting a rich pharmacological landscape for this specific scaffold. mdpi.com
Identification of Promising Research Avenues
While initial findings are encouraging, the full potential of this compound and its derivatives is yet to be unlocked. Several promising avenues for future research can be identified.
Broadening Therapeutic Applications: Current research is heavily focused on anticonvulsant and anti-inflammatory effects. nih.govresearchgate.net Future investigations could systematically screen these compounds for other activities associated with the hydantoin (B18101) pharmacophore, such as:
Anticancer Activity: Many heterocyclic compounds, including hydantoins, are staples in oncology research. mdpi.com
Antidiabetic Properties: The role of hydantoins as antidiabetic agents is documented. mdpi.com A particularly interesting direction would be to investigate their potential as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus, and its inhibition is a key therapeutic strategy. nih.govmdpi.com
Cardiovascular Effects: Certain hydantoins are used as antiarrhythmic drugs, opening a potential line of inquiry into cardiovascular applications. mdpi.com
Immunomodulation: Related spirocyclic compounds have been explored as myelostimulators and inhibitors of kinases like TYK2/JAK1, which are critical in inflammatory and autoimmune diseases. researchgate.netnih.gov
In-depth Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential, comprehensive SAR studies are essential. Systematic modification of the core structure—such as altering substituents on the aryl ring at position 6 or on the nitrogen at position 9—could lead to the identification of compounds with enhanced potency and selectivity. nih.govnih.gov
Elucidation of Molecular Mechanisms: A significant gap in the current understanding is the precise mechanism of action. While in vivo effects are reported, the specific molecular targets (e.g., ion channels, enzymes, receptors) remain largely unidentified. Future research should employ biochemical and molecular biology techniques to deconstruct the pathways through which these compounds exert their pharmacological effects.
Application in Targeted Protein Degradation: A novel and exciting frontier is the use of spirocyclic scaffolds in the development of PROTACs (Proteolysis-targeting chimeras). A related compound, 2,7-diazaspiro[4.5]decane-6,8-dione, has been identified as a building block for CRBN ligands, which are components of PROTACs designed to induce the degradation of specific target proteins. precisepeg.com Exploring the this compound scaffold for this purpose could lead to the development of highly specific and potent new therapeutics.
Q & A
Q. What are the common synthetic routes for 6,8-Diazaspiro[4.5]decane-7,9-dione, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation or ring-closing reactions. For example, refluxing cycloalkanones with aldehydes (e.g., 3,4-dimethylbenzaldehyde) in ethanol under controlled conditions yields spiro derivatives. Reaction parameters like temperature, solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., acid/base systems) are optimized to enhance yield and purity. Post-synthesis purification via recrystallization (using petroleum ether/ethyl acetate mixtures) or flash chromatography ensures product integrity .
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated solvents (DMSO- or CDCl) identify proton environments and carbon frameworks, with coupling constants () confirming stereochemistry .
- X-ray Crystallography: SHELX software refines crystal structures, validating bond lengths (e.g., C9–C7: 1.3525 Å) and planar deviations (≤0.039 Å) .
- Mass Spectrometry (LC-MS): Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can ruthenium-catalyzed ring-closing metathesis synthesize derivatives for HIV-1 reverse transcriptase inhibition?
Ruthenium catalysts enable rapid access to diazaspiro scaffolds by forming alicyclic rings fused with pyrimidine moieties. Derivatives like 10-(cyclohexylimino)-7,9-diazaspiro[4.5]decane-6,8-dione are synthesized via this method, achieving IC values (~1.65 μM) comparable to nevirapine. Minimal intermediate purification and scalable reaction designs enhance efficiency for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in crystallographic data for spiro compounds?
Discrepancies in reported structures (e.g., bond angles or torsional strains) are addressed by:
Q. How are microreactor technologies utilized in continuous synthesis of derivatives?
Microreactors enable precise control over enolization, oxidation, and quenching steps. For example, 6-hydroxybuspirone—a derivative of 8-azaspiro[4.5]decane-7,9-dione—is synthesized via a two-microreactor system, improving reaction reproducibility and reducing byproducts. This method is critical for high-throughput pharmaceutical pipelines .
Q. What role does the diazaspiro scaffold play in serotonin receptor ligand design?
The spirocyclic core enhances binding affinity to 5-HT receptors. Derivatives like MDL 72832 hydrochloride exploit the scaffold's rigidity to achieve stereospecific interactions, acting as partial agonists/antagonists. Modifications at the N-alkyl or carbonyl positions fine-tune selectivity and pharmacokinetics .
Methodological Considerations
- Data Validation: Always cross-check crystallographic data with spectroscopic results to mitigate errors. For example, deviations in spiro ring planarity (≤0.1 Å) should align with NMR-derived torsional angles .
- Synthetic Optimization: Use design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
- Biological Assays: Prioritize derivatives with low nanomolar IC values in enzyme inhibition assays (e.g., HIV-1 RT) for further preclinical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
